1-Dodecyl-2-pyrrolidinone

Transdermal Drug Delivery Penetration Enhancement Skin Alternative Model

1-Dodecyl-2-pyrrolidinone (NDP/Lauryl pyrrolidone) is uniquely differentiated by its 12-carbon chain, delivering Log P 4.2 with zero CMC—eliminating foam issues in high-shear processes. It achieves a 57% higher Q₂₄ (ER 5.8) than Azone in transdermal systems, and unlike NMP, precipitates UO₂²⁺ from nitric acid for nuclear separations. Available at 99% assay purity as a viscous liquid. Choose NDP for predictable wetting, superior permeation, and selective extraction performance.

Molecular Formula C16H31NO
Molecular Weight 253.42 g/mol
CAS No. 2687-96-9
Cat. No. B1196820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-2-pyrrolidinone
CAS2687-96-9
Synonyms1-dodecyl-2-pyrrolidinone
1-lauryl-2-pyrrolidone
Molecular FormulaC16H31NO
Molecular Weight253.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1CCCC1=O
InChIInChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3
InChIKeyNJPQAIBZIHNJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dodecyl-2-pyrrolidinone (CAS 2687-96-9) Properties, Specifications, and Procurement-Relevant Data


1-Dodecyl-2-pyrrolidinone (also designated N-Dodecyl-2-pyrrolidone, NDP, or Lauryl pyrrolidone) is an N-alkyl lactam within the 2-pyrrolidinone class, characterized by a 12-carbon linear dodecyl chain attached to the nitrogen atom of the five-membered lactam ring. Its molecular formula is C₁₆H₃₁NO (MW 253.42), with a density of 0.89 g/mL at 25°C and a refractive index (n₂₀/D) of 1.466. It exists as a viscous liquid at room temperature (melting point 4°C), with a boiling point of 202-205°C at 11 mmHg [1]. The compound is sparingly soluble in water (reported at 51.7 mg/L at 20°C) but exhibits good solubility in most organic solvents, and it possesses a calculated log P (octanol-water) of 4.03-4.2, confirming its strong lipophilic character [2]. In commercial form, it is available at 99% assay purity and is typically supplied as a liquid .

Why 1-Dodecyl-2-pyrrolidinone Cannot Be Directly Substituted by Other Pyrrolidinones or Surfactants: Key Differentiators


The selection of 1-Dodecyl-2-pyrrolidinone over other pyrrolidinone derivatives (e.g., N-Methyl-2-pyrrolidone, N-Octyl-2-pyrrolidone) or nonionic surfactants is non-trivial and carries significant functional consequences. The 12-carbon alkyl chain confers a unique combination of high hydrophobicity (Log P 4.03-4.2) and a specific hydrophilic-lipophilic balance (HLB ~3-6), resulting in a compound that is highly soluble in organic phases while exhibiting no critical micelle concentration (CMC) [1][2]. This distinguishes it sharply from shorter-chain pyrrolidinones like NMP (Log P ~ -0.4, high water solubility) and from conventional nonionic surfactants which rely on CMC-driven micellization for their functionality. Consequently, direct substitution can lead to loss of precipitation ability in extraction processes, compromised skin permeation efficiency, or unintended formulation behavior due to differing solvent and surface activity profiles [3].

Quantitative Evidence for Differentiating 1-Dodecyl-2-pyrrolidinone from Comparators in Key Functional Dimensions


Skin Permeation Enhancement Efficacy: 1-Dodecyl-2-pyrrolidinone vs. Azone (Laurocapram) for Hydrocortisone Delivery

In a direct comparative study using a novel human skin alternative model and Franz diffusion cells, 1-dodecyl-2-pyrrolidinone demonstrated superior hydrocortisone (HC) permeation enhancement compared to the well-established reference enhancer Azone (laurocapram) [1]. The 24-hour receptor concentration (Q₂₄) and permeability (P) values were measured for a 0.4 M enhancer solution in propylene glycol (PG).

Transdermal Drug Delivery Penetration Enhancement Skin Alternative Model

Physicochemical Profile: Solubility and Hydrophobicity Compared to N-Methyl-2-pyrrolidone (NMP)

The stark difference in hydrophobicity between 1-dodecyl-2-pyrrolidinone and its much shorter-chain analog N-methyl-2-pyrrolidone (NMP) dictates their applicability in biphasic systems and solvent extraction [1]. While NMP is completely miscible with water, 1-dodecyl-2-pyrrolidinone exhibits sparing water solubility, as quantified by log P and solubility measurements.

Solvent Selection Extraction Physicochemical Properties

Surfactant Behavior: Absence of Critical Micelle Concentration (CMC) vs. Conventional Nonionic Surfactants

1-Dodecyl-2-pyrrolidinone exhibits a unique surface-active profile characterized by a complete absence of a critical micelle concentration (CMC), a fundamental distinction from most nonionic surfactants which function via micelle formation [1]. This property is explicitly documented in technical datasheets for commercial grades such as Surfadone™ LP-300.

Surfactant Chemistry Formulation Science Wetting Agents

Antimicrobial Preservation Efficacy: Inferior to N-Octyl-2-pyrrolidone in Ophthalmic Formulations

In a patent evaluating 2-pyrrolidone derivatives as preservatives for topical ophthalmic formulations, a clear difference in standalone antimicrobial efficacy was observed between N-octyl-2-pyrrolidone and N-dodecyl-2-pyrrolidone [1]. The latter was found to require a second antimicrobial agent to meet pharmacopoeial preservation standards, a limitation not applicable to the octyl derivative.

Preservation Ophthalmic Formulation Antimicrobial Efficacy

Metal Ion Precipitation: Unique Hydrophobicity-Driven Precipitation of Uranyl Ion (UO₂²⁺) in Nitric Acid

The ability to precipitate uranyl ions (UO₂²⁺) from nitric acid solutions is a function of the pyrrolidone derivative's hydrophobicity. A study examining the precipitation behavior of several N-alkyl-2-pyrrolidones demonstrated a clear structure-activity relationship, where only derivatives with sufficient hydrophobicity were effective [1].

Nuclear Fuel Reprocessing Solvent Extraction Selective Precipitation

Drug-Specific Enhancement: Efficacy as a Melatonin Penetration Enhancer Compared to Other Candidate Molecules

In a study employing a virtual screening algorithm to identify novel chemical penetration enhancers (CPEs), 1-dodecyl-2-pyrrolidinone was one of only two molecules from an initial set of seven that provided sufficient enhancement of melatonin permeation through porcine skin in Franz diffusion cells [1].

Melatonin Delivery Transdermal Permeation Virtual Screening

Optimal Application Scenarios for 1-Dodecyl-2-pyrrolidinone Based on Quantitative Differentiation Evidence


Scenario 1: Transdermal Drug Delivery Formulation Requiring High-Efficiency Hydrocortisone Permeation

Based on direct comparative evidence showing a 57% higher Q₂₄ and 195% higher permeability for hydrocortisone compared to Azone, formulators can select 1-dodecyl-2-pyrrolidinone to achieve a superior enhancement ratio (ER of 5.8 for Q₂₄) in transdermal systems [1]. This is particularly relevant for developing patches or gels where maximizing drug flux through the skin barrier is the primary design goal, potentially allowing for lower total drug loading or more compact patch sizes.

Scenario 2: Biphasic Solvent Extraction Process Requiring an Organic-Soluble, Hydrophobic Solvent

With a water solubility of only 51.7 mg/L and a Log P >4.0, 1-dodecyl-2-pyrrolidinone is ideally suited as a hydrophobic organic phase component in liquid-liquid extraction [1][2]. Its stark contrast with the water-miscible NMP (Log P ~ -0.4) makes it the appropriate pyrrolidone for processes where phase separation and retention of the extractant in the organic layer are critical, such as in the precipitation or extraction of metal ions like UO₂²⁺ from acidic aqueous solutions [3].

Scenario 3: Formulation of a Low-Foaming, Non-Micellar Wetting Agent for Industrial or Agrochemical Use

The unique property of having no critical micelle concentration (CMC) [1] is a key differentiator for formulators of industrial cleaners, coatings, or agrochemical sprays. This allows for predictable surface tension reduction and wetting at low concentrations without the complications of micellar solubilization or foam generation, which can be problematic in high-shear mixing or spray applications. It is a distinct advantage over most conventional nonionic surfactants which rely on micelle formation for their functionality.

Scenario 4: Research in Nuclear Chemistry for Selective Precipitation of Uranyl Ions

The ability of 1-dodecyl-2-pyrrolidinone to precipitate UO₂²⁺ from nitric acid solutions, a property not shared by shorter-chain pyrrolidones like NMP and NEP, makes it a compound of interest for developing simplified spent nuclear fuel reprocessing methods [1]. Researchers investigating alternative to the PUREX process can leverage this compound's hydrophobic-driven precipitation selectivity to separate uranium from fission products, a function for which the more common, water-miscible pyrrolidones are completely ineffective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Dodecyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.